molecular formula C15H10BrClF3NO2 B6264315 N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide CAS No. 793727-56-7

N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide

Cat. No.: B6264315
CAS No.: 793727-56-7
M. Wt: 408.60 g/mol
InChI Key: GKRUPPNCKGJTEE-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with 2,5-dichlorobenzotrifluoride under basic conditions to form 2-(4-bromophenoxy)-5-(trifluoromethyl)phenol.

    Acylation Reaction: The phenoxy intermediate is then subjected to acylation with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide group is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the bromine and chlorine atoms.

    Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki or Heck reactions, facilitated by the presence of halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide
  • N-[2-(4-bromophenoxy)-5-methylphenyl]-2-chloroacetamide
  • N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-bromoacetamide

Uniqueness

Compared to similar compounds, N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted research applications.

Properties

CAS No.

793727-56-7

Molecular Formula

C15H10BrClF3NO2

Molecular Weight

408.60 g/mol

IUPAC Name

N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide

InChI

InChI=1S/C15H10BrClF3NO2/c16-10-2-4-11(5-3-10)23-13-6-1-9(15(18,19)20)7-12(13)21-14(22)8-17/h1-7H,8H2,(H,21,22)

InChI Key

GKRUPPNCKGJTEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl)Br

Purity

95

Origin of Product

United States

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